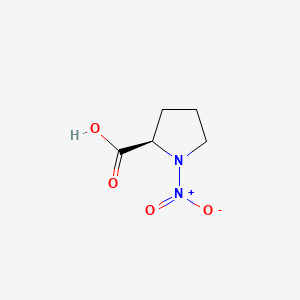
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C16H24Cl2N4O2 and a molecular weight of 375.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Reaction with 2,4-Dichloropyrimidine: The starting material is reacted with 2,4-dichloropyrimidine in the presence of a suitable base and solvent to form the intermediate product.
Formation of the Final Product: The intermediate product is then treated with methyl isocyanate under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the piperidine ring .
Applications De Recherche Scientifique
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal functions . The piperidine ring may also play a role in modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl methyl(piperidin-4-yl)carbamate: This compound shares a similar piperidine ring structure but lacks the dichloropyrimidine moiety.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar piperidine ring but contains a different substituent group.
Uniqueness
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)(methyl)carbamate is unique due to the presence of the dichloropyrimidine moiety, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H24Cl2N4O2 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)21(4)12-5-7-22(8-6-12)10-11-9-19-14(18)20-13(11)17/h9,12H,5-8,10H2,1-4H3 |
Clé InChI |
NYJBOPHPMJAQJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)








